molecular formula C24H18BrNO3 B2600348 N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide CAS No. 326886-53-7

N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2600348
CAS No.: 326886-53-7
M. Wt: 448.316
InChI Key: ZAHZKJYBHUONEJ-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C24H18BrNO3.

Scientific Research Applications

N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by amide formation. One common method includes the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with dibenzylamine under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale bromination and subsequent amide formation using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted chromene derivatives .

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes related to inflammation and cancer .

Properties

IUPAC Name

N,N-dibenzyl-6-bromo-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO3/c25-20-11-12-22-19(13-20)14-21(24(28)29-22)23(27)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHZKJYBHUONEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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